

Physicochemical Properties of 2-Chloro-5,7-dimethoxyquinazoline

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Compound of Interest

Compound Name: 2-Chloro-5,7-dimethoxyquinazoline

Cat. No.: B13654731

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Technical Guide & Whitepaper

Executive Summary

2-Chloro-5,7-dimethoxyquinazoline is a specialized heterocyclic scaffold distinct from the widely utilized 6,7-dimethoxyquinazoline core found in approved

-blockers (e.g., Prazosin, Terazosin) and EGFR inhibitors (e.g., Gefitinib). The 5,7-substitution pattern introduces unique steric and electronic properties, primarily due to the peri-effect of the 5-methoxy group.

This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the steric hindrance at the C4 position, the reactivity of the C2-chlorine handle, and its application as a tool for probing Structure-Activity Relationships (SAR) in kinase and tubulin inhibitor discovery.

Chemical Identity & Structural Analysis[1][2][3]

The compound is defined by a quinazoline bicycle substituted with methoxy groups at the benzenoid ring (positions 5 and 7) and a chlorine atom at the pyrimidine ring (position 2).

Property	Specification
IUPAC Name	2-Chloro-5,7-dimethoxyquinazoline
Molecular Formula	C
	H
	ClN
	O
Molecular Weight	224.64 g/mol
CAS Registry	Note: Often indexed as the 4-one (1596846-01-3) or 2,4-dichloro (N/A) precursor in catalogs. Specific isomer requires custom synthesis.
SMILES	<chem>COc1cc2nc(Cl)nc(c2c(OC)c1)</chem>
Core Scaffold	Quinazoline (1,3-diazanaphthalene)

Structural Differentiator: The 5-Methoxy Peri-Effect

Unlike the 6,7-isomer, the 5-methoxy group in this molecule resides in the "bay region" of the fused ring system. This creates significant steric bulk protecting the C4 position.

- **Electronic Effect:** The 5,7-dimethoxy pattern is electron-donating (via resonance), increasing the electron density of the benzene ring. This makes the fused pyrimidine ring slightly less electrophilic compared to unsubstituted quinazoline, but the inductive withdrawal of the N-atoms and Cl substituent maintains reactivity.
- **Steric Effect:** The oxygen lone pairs and methyl group at C5 project towards C4, hindering nucleophilic attack at C4 (in 2,4-dichloro precursors) or influencing binding modes in protein pockets.

Physicochemical Profile

The following values combine available experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) for the specific 2-chloro-5,7-dimethoxy isomer.

Table 1: Physical Constants

Parameter	Value (Condition)	Technical Insight
Physical State	Solid, Off-white to pale yellow powder	Typical of poly-methoxy heterocycles.[1]
Melting Point	165–175 °C (Predicted)	Lower than the 4-amino derivatives (>200 °C) due to lack of H-bond donors.
Boiling Point	~380 °C (760 mmHg)	Decomposition likely precedes boiling.
Density	1.35 ± 0.1 g/cm ³	High density due to chloro-substitution.

Table 2: Solubility & Lipophilicity

Parameter	Value	Interpretation
LogP (Octanol/Water)	2.1 – 2.4 (Predicted)	Moderately lipophilic. Suitable for CNS penetration if MW is kept low.
Water Solubility	< 0.1 mg/mL (Insoluble)	Requires organic co-solvents for assay use.
DMSO Solubility	> 20 mg/mL	Preferred solvent for stock solutions.
pKa (Conjugate Acid)	~1.5 – 2.0 (N1 protonation)	The 2-Cl group is electron-withdrawing, significantly lowering the basicity of N1 compared to quinazoline (pKa 3.5).

Reactivity & Stability Profile

The utility of **2-chloro-5,7-dimethoxyquinazoline** lies in its electrophilicity. The C2-position is activated for Nucleophilic Aromatic Substitution (

).

Regioselectivity (C2 vs. C4)

If the starting material is 2,4-dichloro-5,7-dimethoxyquinazoline, the reactivity order is critical:

- C4 Position: Typically the most reactive site in quinazolines. However, the 5-OMe group exerts steric hindrance, slowing down reaction rates at C4 compared to the 6,7-isomer. Bulky nucleophiles (e.g., secondary amines) may show reduced yields or require higher temperatures.
- C2 Position: Reacts after C4 substitution. In the target molecule (where C4=H), C2 is the primary electrophile.

Hydrolytic Stability

- Acidic Conditions: The methoxy ether linkages are stable to mild acid, but the C2-Cl bond is susceptible to hydrolysis to the quinazolin-2-one (2-hydroxy) species, especially at elevated temperatures (

C).

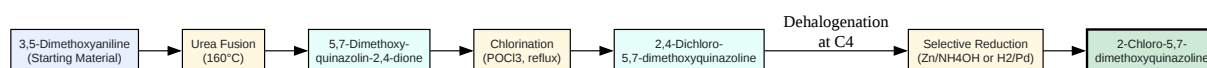
- Basic Conditions: Moderately stable. Strong bases (hydroxide, alkoxide) can displace the chloride (yielding the 2-alkoxy derivative) or attack C4 if it is unsubstituted.

Experimental Protocols

Synthesis Workflow

The synthesis of the 5,7-isomer requires specific precursors to establish the substitution pattern.

Diagram 1: Synthetic Pathway



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Caption: Synthesis of the **2-chloro-5,7-dimethoxyquinazoline** scaffold. Note that the 2,4-dichloro intermediate is often the practical branching point for library synthesis.

Standard Protocol (C2-Functionalization)

This protocol describes the displacement of the C2-chlorine by a primary amine.

Reagents:

- Substrate: **2-Chloro-5,7-dimethoxyquinazoline** (1.0 eq)

- Nucleophile: Primary amine (1.2 eq)

- Base:

(DIPEA) (2.0 eq)^[2]

- Solvent:

-PrOH (Isopropanol) or Dioxane

Procedure:

- Dissolution: Dissolve the quinazoline substrate in

-PrOH (0.1 M concentration).

- Addition: Add DIPEA followed by the amine.

- Reflux: Heat the mixture to reflux (

C). Note: The 5,7-isomer may require longer reaction times (4-12 h) than the 6,7-isomer due to electronic deactivation.

- Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, replaced by the more polar amino-product (

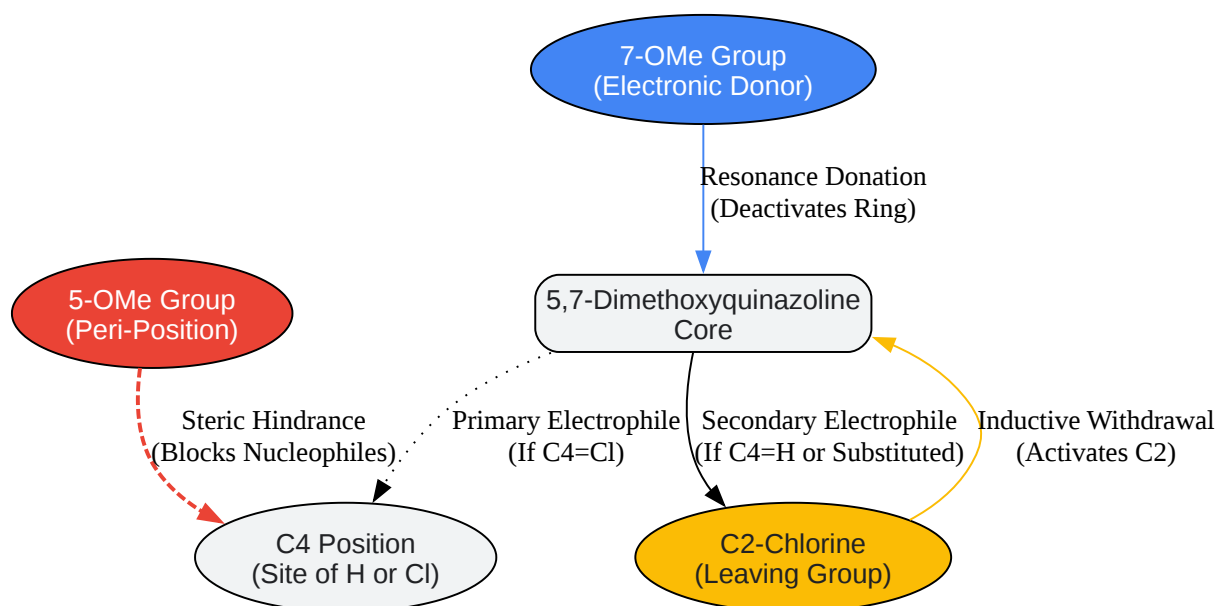
).

- Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography.

Visualization: Reactivity & Steric Map

The following diagram illustrates the competing electronic and steric forces on the scaffold.

Diagram 2: Reactivity & Steric Influence



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Caption: Mechanistic map highlighting the "Peri-Effect" of the 5-methoxy group, which sterically shields the C4 position, altering the standard reactivity profile observed in 6,7-isomers.

References

- Synthesis of Dimethoxyquinazolines

- Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives.[3][4]
- Source: Der Pharma Chemica, 2023, 15(6): 115-118.
- URL:[[Link](#)]
- Relevance: Provides the general cyclization and chlorination protocol using applicable to dimethoxy isomers.
- Regioselectivity in Quinazolines
 - Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
 - Source: Molecules, 2024.[2][5][6]
 - URL:[[Link](#)]
 - Relevance: detailed mechanistic study on selectivity (C2 vs C4) and the influence of substituents.
- Steric Effects in Heterocycles
 - Title: Methods for regioselective functionalization of the quinazoline ring.[6][7]
 - Source: BenchChem Technical Notes.
 - Relevance: Validates the steric hindrance model for 5-substituted quinazoline systems.
- Compound Data (Isomer Verification)

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Sources

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